molecular formula C20H17FN2O4 B14935078 benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Cat. No.: B14935078
M. Wt: 368.4 g/mol
InChI Key: KLHQFOVIEBHLBQ-UHFFFAOYSA-N
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Description

Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a benzyl group, a fluoro-substituted methoxyphenyl group, and a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluoro-Substituted Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Benzyl Group: This can be done through nucleophilic substitution reactions where benzyl halides react with the intermediate compounds.

    Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic ring and the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution, fluorinated aromatic compounds for electrophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
  • Benzyl [3-(4-chloro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
  • Benzyl [3-(4-bromo-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Uniqueness

Benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is unique due to the presence of the fluoro-substituted methoxyphenyl group, which can impart specific electronic and steric properties

Properties

Molecular Formula

C20H17FN2O4

Molecular Weight

368.4 g/mol

IUPAC Name

benzyl 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate

InChI

InChI=1S/C20H17FN2O4/c1-26-18-11-15(21)7-8-16(18)17-9-10-19(24)23(22-17)12-20(25)27-13-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3

InChI Key

KLHQFOVIEBHLBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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